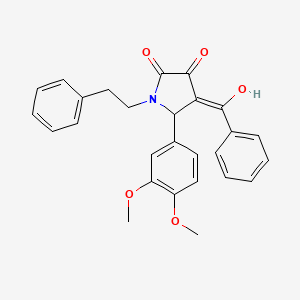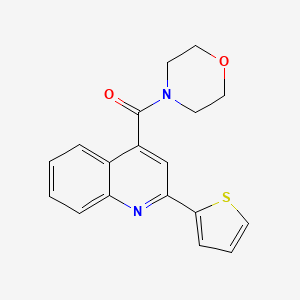![molecular formula C11H12ClN3S B5327420 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole, also known as CTDMT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
The mechanism of action of 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA. Additionally, this compound has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial and fungal cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective treatment option for a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole for lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other chemical compounds. However, one limitation of this compound is its relatively high cost compared to other chemical compounds. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several potential future directions for research on 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole. One area of research is to further investigate the mechanism of action of this compound, including its effects on specific enzymes and pathways involved in cell growth and proliferation. Additionally, more research is needed to determine the potential side effects of this compound and its long-term safety profile. Finally, this compound may have potential applications in other areas of research, such as the treatment of viral infections or autoimmune diseases.
合成方法
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiourea, followed by the cyclization of the resulting intermediate with methylhydrazine. Another method involves the reaction of 4-chlorobenzyl isothiocyanate with 4,5-dimethyl-1,2,4-triazole-3-thiol. Both methods have been reported to yield high purity this compound.
科学研究应用
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Other potential applications include the treatment of bacterial and fungal infections, as well as the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCOLABDCQWSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)
